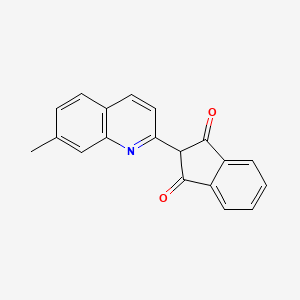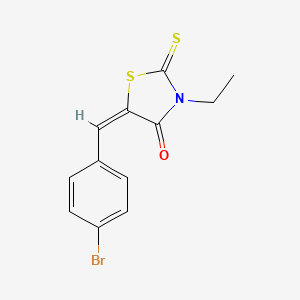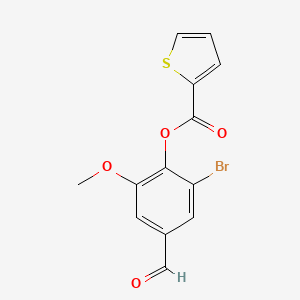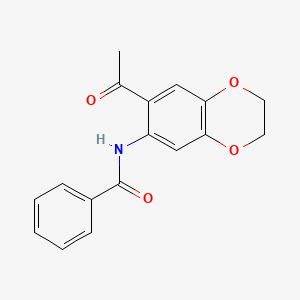![molecular formula C17H17F3O3 B4930951 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene, also known as TFE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene is not fully understood. However, studies have shown that 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cancer cell growth and other biological processes.
Biochemical and Physiological Effects:
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of cellular signaling pathways. 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene also has some limitations, including its high cost and potential toxicity.
Orientations Futures
There are several future directions for the study of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene. One potential direction is the development of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene-based materials with unique properties for various applications, including drug delivery and tissue engineering. Another direction is the identification of new cellular targets and signaling pathways that can be modulated by 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene and its potential toxicity.
Méthodes De Synthèse
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene can be synthesized through a multi-step reaction process that involves the use of various reagents and solvents. The synthesis process typically starts with the reaction of 3-(trifluoromethyl)phenol with 2-bromoethanol to form 2-(3-(trifluoromethyl)phenoxy)ethanol. This intermediate product is then reacted with 1-bromo-2-ethoxybenzene to yield 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene.
Applications De Recherche Scientifique
1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. In materials science, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been used as a building block for the synthesis of various polymers and materials with unique properties. In nanotechnology, 1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene has been used as a surfactant for the synthesis of nanoparticles with controlled size and shape.
Propriétés
IUPAC Name |
1-ethoxy-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O3/c1-2-21-15-8-3-4-9-16(15)23-11-10-22-14-7-5-6-13(12-14)17(18,19)20/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOKACOZBZRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4930920.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)



![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)